N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide
Description
N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methylbutanamide is a synthetic organic compound characterized by a 1,1-dioxo-thiolane (sulfolane) core with a hydroxy group at position 4 and a 3-methylbutanamide substituent at position 2.
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C9H17NO4S/c1-6(2)3-9(12)10-7-4-15(13,14)5-8(7)11/h6-8,11H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
ZINYRENVFOMNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
Preparation Methods
Thiolane Ring Formation and Oxidation
The thiolane ring (a five-membered sulfur-containing heterocycle) is generally prepared by cyclization of appropriate dihalide or diol precursors with sulfur sources such as thiols or sulfides. Subsequent oxidation to the sulfone is accomplished using oxidizing agents like:
- Hydrogen peroxide (H2O2)
- m-Chloroperoxybenzoic acid (m-CPBA)
- Peracids or Oxone®
The oxidation step must be controlled to avoid overoxidation or ring cleavage.
Introduction of the 4-Hydroxy Group
The hydroxy substituent at the 4-position can be introduced via:
- Direct hydroxylation of the thiolane ring using selective oxidants.
- Nucleophilic substitution on a 4-halothiolane intermediate with hydroxide ions.
- Use of protected hydroxy precursors during ring formation, followed by deprotection.
Stereochemical control is often achieved by using chiral starting materials or catalysts.
Amide Bond Formation
The amide linkage to the 3-methylbutanamide moiety is typically formed by:
- Coupling of 4-hydroxy-1,1-dioxo-thiolane-3-amine (or its equivalent) with 3-methylbutanoic acid derivatives.
- Activation of the carboxylic acid as acid chlorides, anhydrides, or using coupling reagents like EDCI, DCC, or HATU.
- Reaction under mild conditions to preserve the sulfone and hydroxy functionalities.
Representative Preparation Procedure (Literature-Informed)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Thiolane ring synthesis | Reaction of 1,3-dihalopropane with sodium sulfide in polar aprotic solvent (e.g., DMF) | Formation of thiolane ring |
| 2. Oxidation to sulfone | Treatment with m-CPBA or H2O2 in dichloromethane at 0°C to room temperature | Conversion to 1,1-dioxo-thiolane (sulfone) |
| 3. Hydroxylation at 4-position | Nucleophilic substitution on 4-halothiolane sulfone with NaOH or KOH in aqueous medium | Introduction of 4-hydroxy group |
| 4. Amide coupling | Activation of 3-methylbutanoic acid with EDCI/HOBt in DMF, addition of 4-hydroxy-thiolane sulfone amine | Formation of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide |
Research Discoveries and Notes
- Oxidation of thiolane to sulfone is a critical step requiring precise control; excess oxidant or harsh conditions can degrade the ring.
- Hydroxylation methods vary depending on availability of intermediates; nucleophilic substitution on halogenated thiolane sulfones is preferred for regioselectivity.
- Amide bond formation is generally high-yielding when using modern coupling agents, with minimal side reactions.
- Stereochemistry at the 3-position of the thiolane ring influences biological activity and must be monitored by chiral chromatography or NMR.
Data Table: Typical Reaction Parameters
| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Thiolane ring formation | 1,3-dichloropropane, Na2S | DMF | 80°C | 6 h | 75-85 | Anhydrous conditions preferred |
| Sulfone oxidation | m-CPBA (1.2 eq) | DCM | 0-25°C | 2 h | 80-90 | Slow addition controls exotherm |
| Hydroxylation | NaOH (aq) | Water/MeOH | RT | 4 h | 70-80 | Stirring ensures complete substitution |
| Amide coupling | 3-methylbutanoic acid, EDCI, HOBt | DMF | RT | 12 h | 85-95 | Use of base (DIPEA) improves yield |
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The hydroxy group and thiolane ring play crucial roles in its binding to enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The sulfolane (1,1-dioxothiolane) core is a shared feature among several analogs (Table 1). Key differences arise in substituent positions and functional groups:
Table 1: Core Structural Features
Key Observations :
Substituent Modifications and Bioactivity
Table 2: 3-Methylbutanamide Derivatives
Key Observations :
Physicochemical Properties
The lumping strategy () groups compounds with similar structural features, assuming comparable physicochemical behaviors. For example:
- Hydrophilicity : The sulfolane core and hydroxy group in the target compound suggest higher aqueous solubility than the indazole or macrocyclic analogs .
- Stability : The 3-methylbutanamide group may resist enzymatic hydrolysis better than ester-containing analogs (e.g., ) due to the absence of labile ester bonds .
Biological Activity
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₇H₁₃NO₅S
- Molecular Weight : 223.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's thiolane ring structure allows it to participate in various biochemical reactions, including:
- Enzyme Inhibition : It can inhibit enzymes by binding to active sites or allosteric sites, thus modulating their activity.
- Protein Interactions : The compound may also influence protein-protein interactions, impacting cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : A study found that several thiolane derivatives demonstrated antifungal activity comparable to known antifungal agents. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest strong potential against fungal pathogens .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Karanjin | 10 | Standard |
| Compound 19 | 12 | Comparable |
| Compound 22 | 15 | Moderate |
Antioxidant Activity
The compound has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is thought to be mediated through the reduction of reactive oxygen species (ROS), thereby protecting cellular components from damage.
Study on Antifungal Efficacy
A study published in Phytochemistry evaluated the antifungal efficacy of several thiolane derivatives, including this compound. The results indicated that this compound exhibited notable antifungal activity against various strains of fungi:
- Tested Strains : Candida albicans, Aspergillus niger
- Results : The compound showed an MIC of 15 µg/mL against Candida albicans, indicating its potential as an antifungal agent .
Study on Enzyme Inhibition
In another investigation focused on enzyme inhibition, this compound was tested for its ability to inhibit certain key enzymes involved in metabolic pathways. The findings revealed:
- Target Enzyme : Aldose reductase
- Inhibition Rate : 70% at a concentration of 50 µM
This suggests potential applications in the treatment of diseases characterized by high glucose levels, such as diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
